molecular formula C23H23N3O4 B11026133 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11026133
M. Wt: 405.4 g/mol
InChI Key: PUZOQEWCKRJGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of chromen derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can intercalate with DNA, inhibiting the activity of DNA gyrase, which is crucial for bacterial replication . Additionally, the benzimidazole moiety can bind to various proteins, disrupting their normal function and leading to antimicrobial effects.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C23H23N3O4/c1-14(2)26-19-7-5-4-6-18(19)25-21(26)12-24-22(27)13-29-16-8-9-17-15(3)10-23(28)30-20(17)11-16/h4-11,14H,12-13H2,1-3H3,(H,24,27)

InChI Key

PUZOQEWCKRJGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.